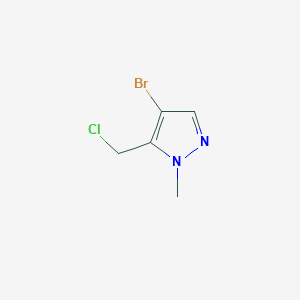![molecular formula C13H19BrCl2N2 B1376898 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride CAS No. 1188264-49-4](/img/structure/B1376898.png)
10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Overview
Description
“10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride” is a chemical compound . Unfortunately, the search results did not provide a detailed description of this compound .
Synthesis Analysis
The search results did not provide specific information on the synthesis of this compound .Molecular Structure Analysis
The search results did not provide specific information on the molecular structure of this compound .Chemical Reactions Analysis
The search results did not provide specific information on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The search results did not provide specific information on the physical and chemical properties of this compound .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized through various chemical reactions, with a notable example being the reaction of substituted methyl aroylpyruvates with 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride in the presence of AcOH. This synthesis process has been detailed, including structural confirmation through IR, 1H NMR, and mass spectrometry techniques (Gein, Kasimova, Varkentin, & Stashina, 2005).
Molecular Modeling Studies : Another aspect of its scientific application is in molecular modeling studies. For instance, molecular modeling suggested the synthesis of a related compound, cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, as an atypical antidepressant (Griffith, Gentile, Robichaud, & Frankenheim, 1984).
Chemical Properties and Reactions
Alkylation and Cyclization Studies : Studies on alkylation of tricyclic 1-methoxy-3,6,11,11a-tetrahydro-4H-pyrazino[1,2-b]isoquinolin-4-one, a related compound, have been conducted. These studies highlight the diastereoselectivity dependent on the electrophile and the conversion of alkylated lactim ethers into dioxopiperazines (Hätzelt, Laschat, Jones, & Grunenberg, 2002).
Spectral and Chemical Analysis : Spectral properties of acyl derivatives of pyrazino-[2,1-a]-isoquinolin-4-one have been investigated. This includes studying the dehydrogenation and oxidation processes and their products using spectral data (Kieć-Kononowicz, 1989).
Biomedical Applications
Antidepressant Activity : The synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline as an atypical antidepressant, which is a structurally similar compound, demonstrates its potential biomedical applications. The antidepressant activity of this compound was predicted from molecular modelling studies and later confirmed through pharmacological evaluations (Griffith et al., 1984).
Insecticidal Activity : In related research, a compound synthesized from a process involving a similar chemical structure showed excellent insecticidal activity against Plutella xylostella, indicating the potential for developing insecticides (Cong, Jiang, & Cheng, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-bromo-2-methyl-1,3,4,6,7,11b-hexahydropyrazino[2,1-a]isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2.2ClH/c1-15-6-7-16-5-4-10-2-3-11(14)8-12(10)13(16)9-15;;/h2-3,8,13H,4-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZQOQCRZDZUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCC3=C(C2C1)C=C(C=C3)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743487 | |
| Record name | 10-Bromo-2-methyl-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride | |
CAS RN |
1188264-49-4 | |
| Record name | 10-Bromo-2-methyl-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)









